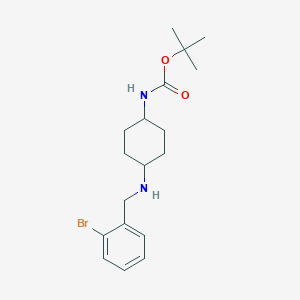

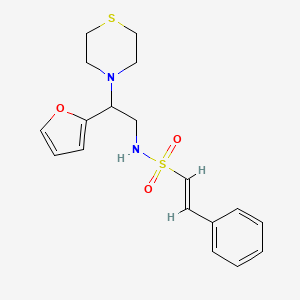

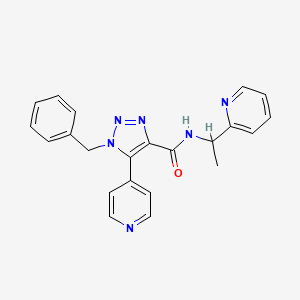

tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate

カタログ番号 B2453937

CAS番号:

1286264-34-3

分子量: 383.33

InChIキー: MJVMWLICSMXTGU-SHTZXODSSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Intermediate Applications

- Tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate is used as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), with a focus on establishing rapid synthetic methods for these intermediates (Bingbing Zhao et al., 2017).

Chemoselective Transformations

- The compound is involved in chemoselective transformations, particularly in the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups. This process is used to generate N-ester type compounds in high yield, demonstrating its utility in selective chemical synthesis (M. Sakaitani & Y. Ohfune, 1990).

Stereoselective Synthesis

- In stereoselective synthesis, tert-butyl carbamates are used as key intermediates. For example, an efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed for the synthesis of factor Xa inhibitors (Xin Wang et al., 2017).

Enantioselective Synthesis

- Tert-butyl carbamates are also central to enantioselective synthesis processes. For instance, the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, was described using a key iodolactamization step (C. Campbell et al., 2009).

Glycosylative Transcarbamylation

- The compound plays a role in glycosylative transcarbamylation, a reaction that yields anomeric 2-deoxy-2-amino sugar carbamates. This application is significant in producing unnatural glycopeptide building blocks (K. Henry & J. Lineswala, 2007).

Enzymatic Kinetic Resolution

- Enzymatic kinetic resolution of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied. This process demonstrates high enantioselectivity and is used to obtain optically pure enantiomers for further transformation into other compounds (Leandro Piovan et al., 2011).

Photolabile Carbene Generation

- Tert-butyl carbamates are used in the synthesis of highly photolabile carbene-generating labels, which can be fixed to biochemical agents. This application is significant in the field of photochemistry and biochemical labelling (M. Nassal, 1983).

Room-Temperature Pd-Catalyzed Amidation

- Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate has been explored, providing a method to synthesize N-Boc-protected anilines efficiently at lower temperatures (Swapna Bhagwanth et al., 2009).

CO2 Fixation

- In atmospheric CO2 fixation, tert-butyl carbamates are used with unsaturated amines to efficiently lead to cyclic carbamates bearing an iodomethyl group (Y. Takeda et al., 2012).

特性

IUPAC Name |

tert-butyl N-[4-[(2-bromophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVMWLICSMXTGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

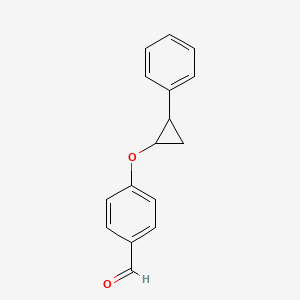

4-(2-Phenylcyclopropoxy)benzaldehyde

1795373-20-4

![5-{[4-(tert-butyl)benzyl]oxy}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)

![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)